molecular formula C6H14N2O2 B8399589 2-(3-Hydroxybutanoylamino)-ethylamine

2-(3-Hydroxybutanoylamino)-ethylamine

Cat. No. B8399589
M. Wt: 146.19 g/mol
InChI Key: DUEQADXYBWOEGI-UHFFFAOYSA-N
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Patent
US04863949

Procedure details

30 g. 2-(3-Hydroxybutanoylamino)-ethylamine are slowly introduced, with stirring at 5° to 10° C., into 100% nitric acid. After stirring for 2 hours at 0° to 5° C., the reaction solution is stirred into 1 liter of ice-cooled anhydrous diethyl ether, the supernatant ethereal layer is decanted off, the separated oil is covered with methylene chloride and the base is liberated with sodium carbonate. After suction filtration and evaporation in a vacuum at a maximum bath temperature of 20° C., there are obtained 33 g. (84% of theory) of base in the form of an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:10])[CH2:3][C:4]([NH:6][CH2:7][CH2:8][NH2:9])=[O:5].[N+:11]([O-])([OH:13])=[O:12]>C(OCC)C>[O:1]([CH:2]([CH3:10])[CH2:3][C:4]([NH:6][CH2:7][CH2:8][NH2:9])=[O:5])[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)NCCN)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 0° to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernatant ethereal layer is decanted off
FILTRATION
Type
FILTRATION
Details
After suction filtration and evaporation in a vacuum at a maximum bath temperature of 20° C., there
CUSTOM
Type
CUSTOM
Details
are obtained 33 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O([N+](=O)[O-])C(CC(=O)NCCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.